molecular formula C8H8N4OS B13750203 3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13750203
M. Wt: 208.24 g/mol
InChI Key: UVEJCJPXJAAADM-UHFFFAOYSA-N
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Description

3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine moiety. One common method is the cyclization of appropriate thiosemicarbazides with nitriles under acidic conditions. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological activities and physicochemical properties .

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

3-(4-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C8H8N4OS/c1-13-5-2-3-10-6(4-5)7-11-8(9)14-12-7/h2-4H,1H3,(H2,9,11,12)

InChI Key

UVEJCJPXJAAADM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C2=NSC(=N2)N

Origin of Product

United States

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